molecular formula C32H62O4 B149431 Ditridecyl adipate CAS No. 16958-92-2

Ditridecyl adipate

Cat. No.: B149431
CAS No.: 16958-92-2
M. Wt: 510.8 g/mol
InChI Key: LZJUZSYHFSVIGJ-UHFFFAOYSA-N
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Description

It is a white to off-white solid with a molecular formula of C32H62O4 and a molecular weight of 510.83 g/mol . This compound is widely used in various industries due to its excellent properties as a plasticizer, emollient, and solvent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ditridecyl adipate is synthesized through the esterification of adipic acid with tridecyl alcohol. The reaction typically involves heating adipic acid and tridecyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The process is optimized to ensure high yield and purity of the product. The reaction mixture is continuously stirred and heated, and the water by-product is removed using a distillation column. The final product is purified through filtration and distillation to obtain a high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Ditridecyl adipate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide or sulfuric acid.

Major Products Formed:

Scientific Research Applications

Ditridecyl adipate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

  • Dioctyl adipate
  • Dibutyl adipate
  • Diisooctadecyl adipate
  • Dicapryl adipate

Comparison: Ditridecyl adipate is unique due to its longer alkyl chain (tridecyl group), which imparts superior flexibility and lower volatility compared to shorter-chain adipates like dioctyl adipate and dibutyl adipate. This makes it particularly valuable in applications requiring high-performance plasticizers and emollients .

Properties

IUPAC Name

ditridecyl hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H62O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-35-31(33)27-23-24-28-32(34)36-30-26-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJUZSYHFSVIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9027786
Record name Bis(tridecyl) adipate
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Molecular Weight

510.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear colorless liquid with a mild odor; [ExxonMobil MSDS]
Record name Hexanedioic acid, 1,6-ditridecyl ester
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Record name Hexanedioic acid, ditridecyl ester
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CAS No.

16958-92-2
Record name Ditridecyl adipate
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Record name Ditridecyl adipate
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Record name Hexanedioic acid, 1,6-ditridecyl ester
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Record name Bis(tridecyl) adipate
Source EPA DSSTox
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Record name Bis(tridecyl) adipate
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Record name DITRIDECYL ADIPATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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